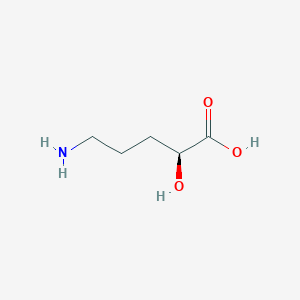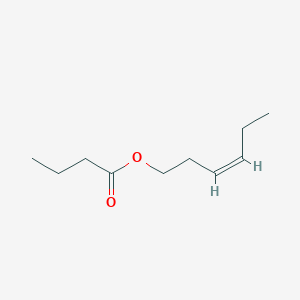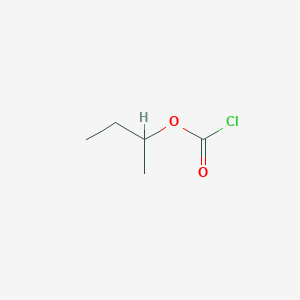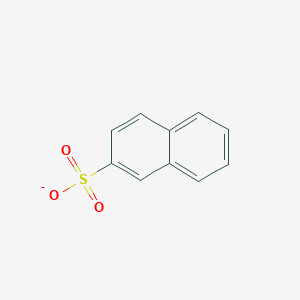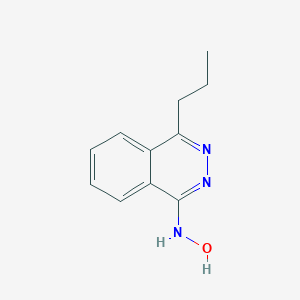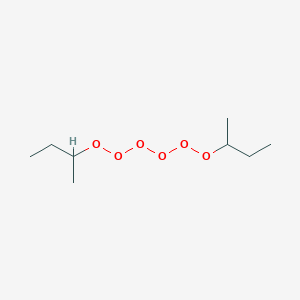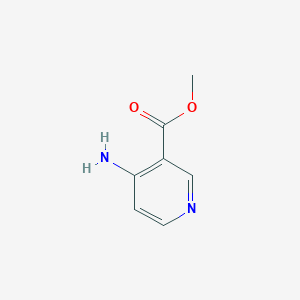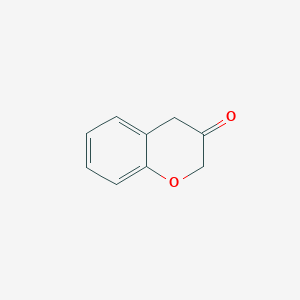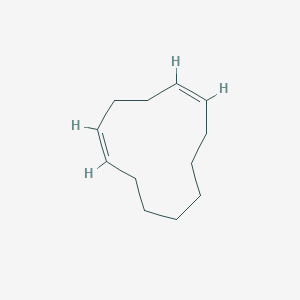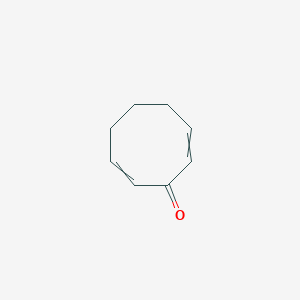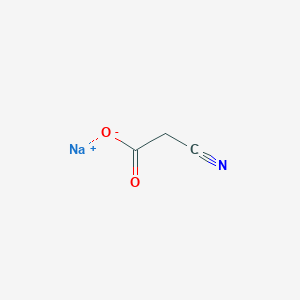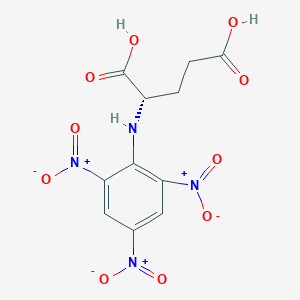
2,4,6-Trinitrophenylglutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitrophenylglutamic acid (TNP-Glu) is a chemical compound that has been widely used in scientific research as a tool to study the immune system. It is a hapten, which means that it is a small molecule that can elicit an immune response only when it is attached to a larger carrier molecule. TNP-Glu has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production.
Mecanismo De Acción
2,4,6-Trinitrophenylglutamic acid works by binding to specific receptors on the surface of immune cells, such as T cells and B cells. This binding triggers a series of signaling events that lead to the activation of the immune response. 2,4,6-Trinitrophenylglutamic acid is recognized by the immune system as a foreign molecule, or antigen, and the immune system responds by producing antibodies that can recognize and neutralize the antigen.
Biochemical and Physiological Effects:
2,4,6-Trinitrophenylglutamic acid has been shown to have a number of biochemical and physiological effects on the immune system. It can activate T cells and B cells, stimulate cytokine production, and promote the development of memory cells. It has also been shown to induce apoptosis, or programmed cell death, in certain types of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-Trinitrophenylglutamic acid in lab experiments is that it is a well-characterized molecule with a known structure and mechanism of action. This makes it a useful tool for studying the immune system and developing new vaccines and therapies. However, one limitation of using 2,4,6-Trinitrophenylglutamic acid is that it is a hapten, which means that it must be attached to a larger carrier molecule in order to elicit an immune response. This can make it more difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2,4,6-Trinitrophenylglutamic acid. One area of interest is the development of new vaccines and therapies based on 2,4,6-Trinitrophenylglutamic acid and related compounds. Another area of interest is the use of 2,4,6-Trinitrophenylglutamic acid in the study of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. 2,4,6-Trinitrophenylglutamic acid may also have applications in cancer immunotherapy, where it could be used to stimulate the immune system to attack cancer cells.
Métodos De Síntesis
2,4,6-Trinitrophenylglutamic acid can be synthesized by reacting 2,4,6-trinitrophenol (picric acid) with L-glutamic acid. The reaction is typically carried out in a solvent such as methanol or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid may be used to promote the reaction. The resulting product is a yellow crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenylglutamic acid has been used in a variety of scientific research applications, including the study of the immune system, the development of vaccines, and the diagnosis and treatment of diseases. It has been used to study the mechanisms of antigen presentation, T cell activation, and antibody production. It has also been used to develop vaccines against infectious diseases such as influenza and HIV.
Propiedades
Número CAS |
1049-19-0 |
|---|---|
Nombre del producto |
2,4,6-Trinitrophenylglutamic acid |
Fórmula molecular |
C11H10N4O10 |
Peso molecular |
358.22 g/mol |
Nombre IUPAC |
(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |
Clave InChI |
HKLNGIOGRQNJQZ-LURJTMIESA-N |
SMILES isomérico |
C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
1049-19-0 |
Sinónimos |
2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




